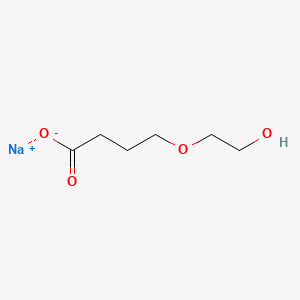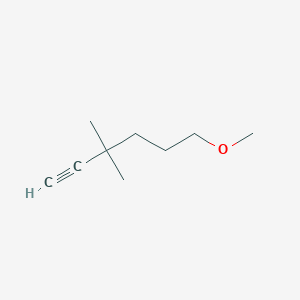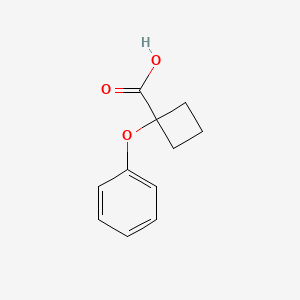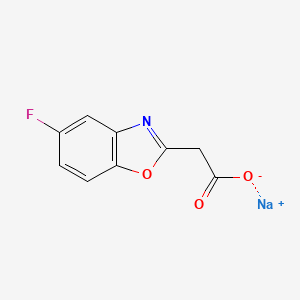aminehydrochloride](/img/structure/B13464642.png)
[(1R)-1-(4-tert-butylphenyl)ethyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride typically involves the following steps:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the ethylamine group: The tert-butylphenyl group is then reacted with ethylamine under controlled conditions to form the desired compound.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines or other functionalized derivatives.
科学的研究の応用
(1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
[(1R)-1-(4-tert-butylphenyl)ethyl]amine: Lacks the methyl group, leading to different reactivity and properties.
(1R)-1-(4-tert-butylphenyl)ethylamine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
(1R)-1-(4-tert-butylphenyl)ethylamine: The free base form without the hydrochloride salt.
Uniqueness
(1R)-1-(4-tert-butylphenyl)ethylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications compared to its free base or other derivatives.
特性
分子式 |
C13H22ClN |
|---|---|
分子量 |
227.77 g/mol |
IUPAC名 |
(1R)-1-(4-tert-butylphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4;/h6-10,14H,1-5H3;1H/t10-;/m1./s1 |
InChIキー |
UWWPJBDKFUIRQL-HNCPQSOCSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)NC.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)




![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)



![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)


